2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them significant in the context of developing a drug combination targeting energy metabolism .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “this compound”, is significant in their role as inhibitors of Cyt-bd . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Scientific Research Applications
Molecular Properties and Interactions
2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits interesting molecular properties and interactions. For instance, research highlights its polymorphism, demonstrating its ability to crystallize in multiple forms. This characteristic is significant as polymorphs can exhibit different physical properties, impacting the compound's stability and solubility. Specifically, the presence of aromatic π-π interactions and distinct hydrogen bonding patterns contributes to the polymorphism and could influence the molecule's behavior in various environments (Glidewell, Low, Marchal, & Quesada, 2003).
Fluorescent Properties
The compound is also explored for its fluorescent properties. Research on closely related compounds, such as 2-substituted indeno[1,2-d]pyrimidin-5-ones, has revealed fluorescence in solid states. This suggests potential applications in material sciences, particularly in the development of new fluorescent materials for various technological applications (Hagimori et al., 2016).
Chemical Synthesis
In chemical synthesis, there's significant research focusing on the efficient synthesis of thieno[3,2-d]pyrimidine derivatives. One study outlines a one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility and potential applications of these compounds in various chemical reactions (Dyachenko et al., 2020).
Antifungal Properties
Beyond its molecular and synthetic applications, this compound and its derivatives are studied for biological activities. Notably, some derivatives have demonstrated antifungal effects, indicating potential therapeutic applications. These findings are crucial as they open pathways for the development of new antifungal agents, addressing the growing need for more effective treatments against resistant fungal strains (Jafar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine are the cyclooxygenase (COX) enzymes and Cytochrome bd oxidase (Cyt-bd) . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation . Cyt-bd is a significant drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It suppresses the COX enzymes, leading to a decrease in the production of prostaglandins . It also inhibits Cyt-bd, affecting the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway , leading to a reduction in the production of prostaglandins . The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds based on the pyrrolopyrimidine scaffold have shown distinct physiochemical properties compared to their counterparts .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects . The inhibition of Cyt-bd in Mycobacterium tuberculosis can lead to a disruption in the organism’s energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes can affect the compound’s efficacy against different strains of Mycobacterium tuberculosis
Future Directions
Thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, show promise in the development of new anti-TB compounds . Their ability to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis, makes them significant in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring the structure-activity relationships of these compounds and optimizing their drug-likeness .
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidin-4-amines, the class of compounds to which it belongs, can inhibit certain enzymes . The specific enzymes, proteins, and other biomolecules that 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit certain enzymes
properties
IUPAC Name |
2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPQZSVPPZKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.